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molecular formula C12H8Br2 B169478 3,5-Dibromo-1,1'-biphenyl CAS No. 16372-96-6

3,5-Dibromo-1,1'-biphenyl

Cat. No. B169478
M. Wt: 312 g/mol
InChI Key: HIHYAKDOWUFGBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08895154B2

Procedure details

Suspended in 32 ml of 1,2-dimethoxymethane were 3.0 g (11 mmol) of 3,5-dibromophenyl borate, 2.2 g (11 mmol) of iodobenzene and 0.25 g (0.21 mmol) of tetrakis(triphenylphosphine)palladium, and a solution prepared by dissolving 3.4 g (32 mmol) of sodium carbonate in 16 ml of water was added thereto and refluxed for 9 hours under argon atmosphere by heating. The reaction solution was separated into two layers, and then the organic layer separated was washed in order with 5% sodium carbonate, 5% hydrochloric acid, water and saturated brine and dried on anhydrous sodium sulfate. After the organic solvent was distilled off under reduced pressure, the residue was refined by silica gel chromatography (only hexane) to obtain 2.5 g (yield: 75%) of 3,5-dibromobiphenyl (5).
Name
3,5-dibromophenyl borate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
3.4 g
Type
reactant
Reaction Step Three
Name
Quantity
16 mL
Type
solvent
Reaction Step Three
[Compound]
Name
1,2-dimethoxymethane
Quantity
32 mL
Type
solvent
Reaction Step Four
Quantity
0.25 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
B([O-])([O-])O[C:3]1[CH:8]=[C:7]([Br:9])[CH:6]=[C:5]([Br:10])[CH:4]=1.I[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.C(=O)([O-])[O-].[Na+].[Na+]>O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Br:10][C:5]1[CH:4]=[C:3]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:8]=[C:7]([Br:9])[CH:6]=1 |f:2.3.4,^1:30,32,51,70|

Inputs

Step One
Name
3,5-dibromophenyl borate
Quantity
3 g
Type
reactant
Smiles
B(OC1=CC(=CC(=C1)Br)Br)([O-])[O-]
Step Two
Name
Quantity
2.2 g
Type
reactant
Smiles
IC1=CC=CC=C1
Step Three
Name
Quantity
3.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
16 mL
Type
solvent
Smiles
O
Step Four
Name
1,2-dimethoxymethane
Quantity
32 mL
Type
solvent
Smiles
Step Five
Name
Quantity
0.25 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a solution prepared
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 9 hours under argon atmosphere
Duration
9 h
TEMPERATURE
Type
TEMPERATURE
Details
by heating
CUSTOM
Type
CUSTOM
Details
The reaction solution was separated into two layers
CUSTOM
Type
CUSTOM
Details
the organic layer separated
WASH
Type
WASH
Details
was washed in order with 5% sodium carbonate, 5% hydrochloric acid, water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried on anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
After the organic solvent was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)Br)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 72.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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